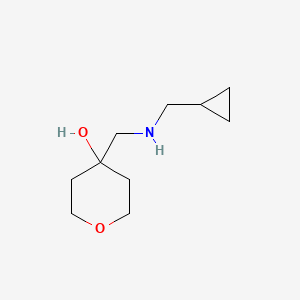
4-(((Cyclopropylmethyl)amino)methyl)tetrahydro-2H-pyran-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((Cyclopropylmethyl)amino)methyl)tetrahydro-2H-pyran-4-ol is an organic compound that features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Cyclopropylmethyl)amino)methyl)tetrahydro-2H-pyran-4-ol can be achieved through a stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans. This method involves a cyclopropylcarbinyl cation rearrangement as the key step, leading to the selective cleavage of the unactivated endocyclic cyclopropane C−C bond . The targeted transformations of the thus obtained six-membered heterocycles give access to versatile building blocks with relevance for drug synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
化学反応の分析
Types of Reactions
4-(((Cyclopropylmethyl)amino)methyl)tetrahydro-2H-pyran-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
4-(((Cyclopropylmethyl)amino)methyl)tetrahydro-2H-pyran-4-ol has several scientific research applications:
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 4-(((Cyclopropylmethyl)amino)methyl)tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The cyclopropylcarbinyl cation rearrangement plays a crucial role in its reactivity, leading to the selective cleavage of the endocyclic cyclopropane bond . This rearrangement allows the compound to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
Tetrahydro-2H-pyran-4-amine: Contains a similar tetrahydropyran ring and is used in the synthesis of aminothiazole compounds for cancer treatment.
Tetrahydro-2H-pyran-4-ol: Another compound with a tetrahydropyran ring, used as a basic organic chemical raw material and in the production of fine chemicals.
Uniqueness
4-(((Cyclopropylmethyl)amino)methyl)tetrahydro-2H-pyran-4-ol is unique due to its specific structural features, such as the cyclopropylmethyl group and the amino functionality
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
4-[(cyclopropylmethylamino)methyl]oxan-4-ol |
InChI |
InChI=1S/C10H19NO2/c12-10(3-5-13-6-4-10)8-11-7-9-1-2-9/h9,11-12H,1-8H2 |
InChIキー |
WTLCJGRTGAKHAH-UHFFFAOYSA-N |
正規SMILES |
C1CC1CNCC2(CCOCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13336894.png)
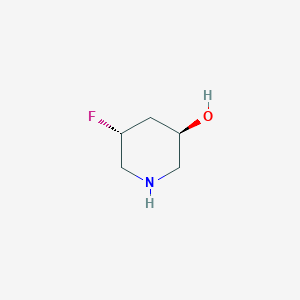
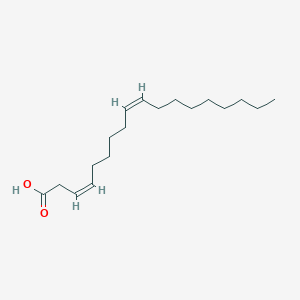

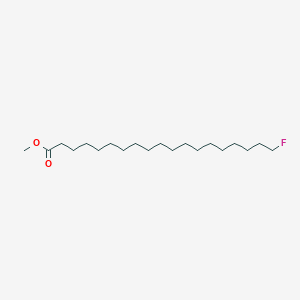
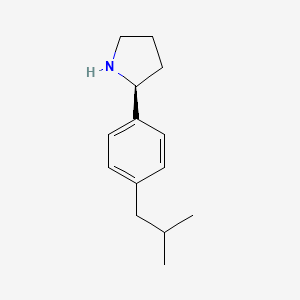
![3-[1-(Trifluoromethyl)cyclopropyl]-1h-pyrazol-5-amine](/img/structure/B13336927.png)
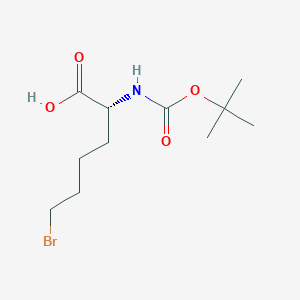

![5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13336949.png)
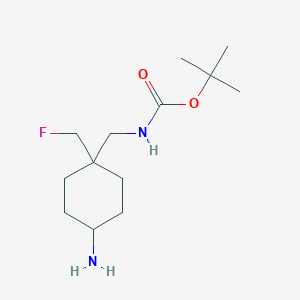
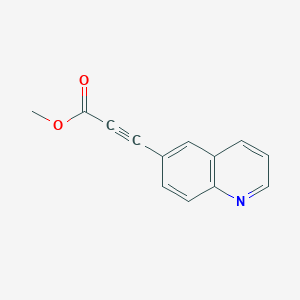
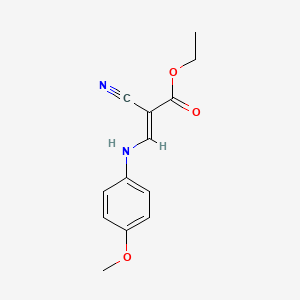
![(6-Amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B13336973.png)
